Erinacine A

Content Navigation

Product Name

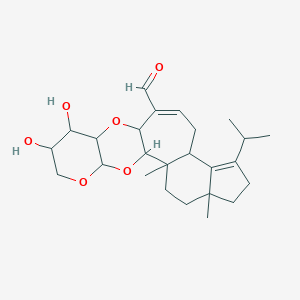

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Erinacine A is a cyathane diterpenoid isolated from the mycelium of the mushroom *Hericium erinaceus*. It is recognized as a principal bioactive compound responsible for the neurotrophic effects of the mycelia, primarily through its activity as a potent, low-molecular-weight stimulator of Nerve Growth Factor (NGF) synthesis. Unlike NGF protein, which cannot be administered systemically for central nervous system applications due to its inability to cross the blood-brain barrier (BBB), Erinacine A is BBB-permeable, making it a critical tool for *in vivo* studies of neuroregeneration and neuroprotection.

References

- [10] Roda, E., et al. (2023). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. *Medicina*, 59(11), 1948.

- [11] Tsai, Y.-C., et al. (2021). Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo. *International Journal of Molecular Sciences*, 22(15), 8230.

- [14] Chung, P.-T., et al. (2024). Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models. *Frontiers in Aging Neuroscience*, 16, 1389778.

- [16] Kawagishi, H., & Zhuang, C. (2008). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. *Mycoscience*, 49(6), 333-337.

- [18] Chen, Y.-C., et al. (2024). Recent Advances in Erinacine A: Preparation, Biological Activities, and Biosynthetic Pathway. *Molecules*, 29(2), 296.

- [19] Ma, B.-J., et al. (2010). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. *Journal of Natural Products*, 73(4), 665-669.

Procuring crude *Hericium erinaceus* extracts or other related compounds like hericenones introduces significant experimental variability. Crude extracts contain unquantified and inconsistent levels of Erinacine A and other bioactive molecules, compromising dose-response accuracy and reproducibility. Hericenones, found in the fruiting body, do not reliably induce NGF gene expression *in vivo* and their ability to cross the blood-brain barrier is less established than that of Erinacine A, which is found in the mycelium. Furthermore, even close structural analogs such as Erinacine S show different bioavailability and may act through distinct molecular mechanisms, making them non-interchangeable for targeted pathway analysis. For research requiring precise dosing, CNS target engagement, and reproducible neurotrophic outcomes, the use of purified Erinacine A is necessary.

References

- [9] Chen, Y.-C., et al. (2024). Recent Advances in Erinacine A: Preparation, Biological Activities, and Biosynthetic Pathway. *Molecules*, 29(2), 296.

- [15] Chung, P.-T., et al. (2024). Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models. *Frontiers in Aging Neuroscience*, 16, 1389778.

- [16] Kawagishi, H., & Zhuang, C. (2008). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. *Mycoscience*, 49(6), 333-337.

- [17] Lin, C.-Y., et al. (2022). Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation. *Scientific Reports*, 12(1), 18699.

- [20] Li, I.-C., et al. (2020). Prevention of Early Alzheimer's Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study. *Frontiers in Aging Neuroscience*, 12, 155.

Superior Potency in Stimulating NGF Secretion Compared to Hericenones

In a direct comparative assay using mouse astroglial cells, erinacines demonstrated substantially higher potency in stimulating NGF secretion than hericenones. At a concentration of 1.0 mM, Erinacine A induced the secretion of 250.1 ± 36.2 pg/ml of NGF. In contrast, Hericenone C, at a higher concentration of 33 µg/ml (approx. 99 µM), induced only 23.5 ± 1.0 pg/ml of NGF. This highlights the significantly greater efficiency of Erinacine A in initiating the NGF synthesis cascade.

| Evidence Dimension | NGF Secretion in Mouse Astroglial Cells |

| Target Compound Data | 250.1 ± 36.2 pg/ml @ 1.0 mM |

| Comparator Or Baseline | Hericenone C: 23.5 ± 1.0 pg/ml @ 33 µg/ml |

| Quantified Difference | >10-fold higher NGF secretion, even at a lower molar concentration |

| Conditions | In vitro culture of mouse astroglial cells. |

For researchers aiming to maximize neurotrophic response, Erinacine A provides a much stronger and more efficient induction of NGF compared to the hericenone class of compounds.

Demonstrated CNS Penetration: Measurable Brain Concentrations After Oral Administration

A critical differentiator for any CNS-acting compound is its ability to cross the blood-brain barrier (BBB). In a rat model, following oral administration of a *Hericium erinaceus* mycelia extract equivalent to 50 mg/kg of Erinacine A, the compound was detected in the brain within 1 hour, reaching a peak concentration of 0.205 ± 0.079 µg/g at 8 hours. This contrasts with NGF protein itself, which cannot cross the BBB, and provides a key handling and processability advantage for *in vivo* studies.

| Evidence Dimension | Peak Brain Tissue Concentration (Rat) |

| Target Compound Data | 0.205 ± 0.079 µg/g at 8 hours post-oral administration |

| Comparator Or Baseline | NGF Protein: Does not cross the blood-brain barrier |

| Quantified Difference | Bioavailable in the CNS via oral route vs. non-bioavailable |

| Conditions | Oral gavage in Sprague-Dawley rats. |

This evidence confirms that Erinacine A is suitable for oral administration in animal models targeting CNS pathways, a significant advantage over compounds that require invasive delivery methods.

Higher Bioavailability Compared to Structural Analog Erinacine S

When selecting between closely related erinacines for *in vivo* work, bioavailability is a key procurement-relevant factor. Studies in rats have determined the absolute bioavailability of Erinacine A to be 24.39%. This is significantly higher than that of its close structural analog, Erinacine S, which was measured at 15.13%. This difference directly impacts the required dosage and potential for achieving therapeutic concentrations in target tissues.

| Evidence Dimension | Absolute Bioavailability (Rat) |

| Target Compound Data | 24.39% |

| Comparator Or Baseline | Erinacine S: 15.13% |

| Quantified Difference | 61% higher relative bioavailability |

| Conditions | Pharmacokinetic studies in rats following oral and intravenous administration. |

Choosing Erinacine A over Erinacine S allows for more efficient systemic exposure, potentially reducing the amount of compound needed and improving the reliability of *in vivo* experimental outcomes.

Unique Efficacy in Reducing Insoluble Aβ Peptides in an AD Model

While both Erinacine A and Erinacine S can reduce amyloid-β (Aβ) plaque growth in APP/PS1 transgenic mice, a key mechanistic difference provides a reason to select Erinacine A specifically. In a direct comparison, only Erinacine A was shown to decrease the levels of insoluble Aβ and the C-terminal fragment of the amyloid precursor protein (APP), indicating a distinct effect on Aβ production or clearance pathways not shared by Erinacine S.

| Evidence Dimension | Reduction of Insoluble Aβ and APP-CTF |

| Target Compound Data | Demonstrated reduction |

| Comparator Or Baseline | Erinacine S: No significant reduction observed |

| Quantified Difference | Qualitative difference in mechanism of action |

| Conditions | APP/PS1 transgenic mouse model of Alzheimer's disease. |

For researchers specifically investigating the production and accumulation of insoluble amyloid species, Erinacine A is the more appropriate tool, as its mechanism is distinct from that of Erinacine S.

In Vivo Studies of CNS Neurotrophic Pathways

For researchers conducting animal studies on neurodegenerative diseases or brain injury, Erinacine A is the appropriate choice due to its proven ability to cross the blood-brain barrier and increase NGF content in the hippocampus and locus coeruleus after oral administration. This allows for non-invasive, systemic administration to investigate CNS-specific mechanisms.

High-Throughput Screening for Potentiators of NGF Signaling

As a potent and reliable inducer of NGF synthesis, purified Erinacine A serves as an ideal positive control or benchmark compound in cell-based assays designed to discover new molecules that modulate the NGF pathway. Its high activity compared to analogs like hericenones ensures a robust and reproducible assay window.

Mechanistic Studies of Amyloid-β Production and Clearance

Given its specific ability to reduce levels of insoluble Aβ peptides, unlike the closely related Erinacine S, Erinacine A is the indicated tool for projects aiming to dissect the molecular pathways of amyloid precursor protein (APP) processing and Aβ aggregation.

Reproducible Neuronal Cell Culture and Neurite Outgrowth Assays

Using purified Erinacine A instead of a variable crude extract is essential for achieving reproducible, dose-dependent results in neuronal cell culture. Its defined purity and concentration are critical for quantifying effects on neurite outgrowth, neuronal survival, and oligodendrocyte maturation.

References

- [9] Chen, Y.-C., et al. (2024). Recent Advances in Erinacine A: Preparation, Biological Activities, and Biosynthetic Pathway. *Molecules*, 29(2), 296.

- [15] Chung, P.-T., et al. (2024). Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models. *Frontiers in Aging Neuroscience*, 16, 1389778.

- [16] Kawagishi, H., & Zhuang, C. (2008). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. *Mycoscience*, 49(6), 333-337.

- [19] Ma, B.-J., et al. (2010). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. *Journal of Natural Products*, 73(4), 665-669.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Wikipedia

Dates

Explore Compound Types